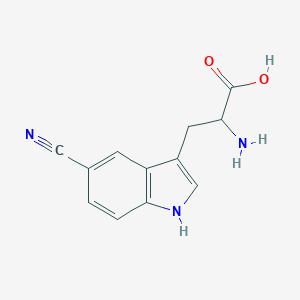

5-Cyano-DL-tryptophan

Description

Contextualization as a Tryptophan Analog in Biochemical Research

5-Cyano-DL-tryptophan is a synthetic analog of the naturally occurring amino acid tryptophan. biosynth.comcymitquimica.com Its structural similarity allows it to be incorporated into peptides and proteins, effectively serving as a substitute for tryptophan. nih.govnih.gov This substitution is a powerful technique in biochemical studies, as the cyano (-C≡N) group introduces unique spectroscopic properties not present in natural proteins. nih.gov These properties allow researchers to use it as a reporter group to probe specific sites within a complex biological molecule. nih.govnih.gov The fluorescence properties of 5-cyanotryptophan are particularly sensitive to the local environment, such as the degree of hydration. biosynth.comcymitquimica.comnih.gov

Overview of Research Utility and Significance in Biomolecular Studies

The significance of this compound in biomolecular research stems from its utility as a versatile spectroscopic probe. chemimpex.comrsc.org Its applications span several advanced analytical techniques, providing detailed insights into molecular structure, function, and dynamics.

Fluorescent Probe for Hydration and Binding: Natural tryptophan is the most commonly used intrinsic fluorescent probe for studying proteins. nih.gov However, its synthetic analog, 5-cyanotryptophan (TrpCN), offers the benefit of enhanced sensitivity to its surroundings, particularly to hydration. nih.gov Studies have shown that the fluorescence quantum yield and lifetime of TrpCN change much more dramatically than those of tryptophan when moving from a watery (aqueous) to a non-watery (hydrophobic) environment. nih.gov For instance, the fluorescence quantum yield of TrpCN is less than 0.01 in water but increases to 0.11 in 1,4-dioxane (B91453), a solvent used to mimic the interior of proteins. nih.gov This high sensitivity makes TrpCN an excellent tool for:

Monitoring the binding of peptides to lipid membranes. nih.gov

Differentiating between environments with different levels of hydration within a folded protein. nih.gov

Studying peptide binding sites on the ribosome. biosynth.com

Infrared (IR) Spectroscopy Reporter: The nitrile group (C≡N) in 5-cyanotryptophan has a stretching vibration that is sensitive to its local environment and absorbs in a region of the infrared spectrum that is free from interference from other biological molecules. nih.gov This makes it a highly specific probe for IR spectroscopy. nih.govrsc.org Research has demonstrated that the bandwidth of the C≡N stretch in 5-cyanotryptophan is particularly sensitive to the presence of water, making it an attractive probe for local hydration status. nih.gov This has been used to examine how the hydration of individual tryptophan residues in an antimicrobial peptide changes when it binds to model cell membranes. nih.gov

Two-Dimensional Infrared (2D IR) Spectroscopy: A concise synthesis for protected 5-cyano-L-tryptophan has been developed specifically for use in 2D IR spectroscopy to investigate peptides and proteins. nih.govnih.gov By incorporating 5-cyanotryptophan into a peptide, researchers can measure the vibrational coupling between it and another labeled probe. nih.gov This coupling strength can then be used to calculate the distance between the two probes, providing precise structural information about the peptide's conformation. nih.govnih.gov In one study, a distance of 13 Å was calculated between two probes in a model peptide. nih.gov

Dual-Function Probe: 5-cyanotryptophan can serve as a dual-function label for both fluorescence and infrared spectroscopy. rsc.org These two methods provide complementary information because they operate on different time and length scales. rsc.org This dual capability allows for a more comprehensive analysis of protein structure and dynamics from a single molecular probe. rsc.org

| Research Application | Key Findings and Significance |

|---|---|

| Fluorescence Spectroscopy | Exhibits enhanced sensitivity to local hydration compared to natural tryptophan. The fluorescence quantum yield increases more than 10-fold when moved from water to a hydrophobic environment. nih.gov |

| Infrared (IR) Spectroscopy | The nitrile (C≡N) stretching vibration is a sensitive reporter of the local environment, especially water presence, and absorbs in a clear spectral window. nih.gov |

| 2D IR Spectroscopy | Enables precise distance measurements between probes within peptides, providing detailed structural data. nih.govnih.gov |

| Antimicrobial Research | Shows potent activity against both Gram-positive and Gram-negative bacteria by inhibiting protein synthesis via high-affinity binding to the bacterial ribosome. biosynth.com |

| Neuroscience Research | Used as a tool to study neurotransmitter pathways, particularly serotonin (B10506) metabolism. chemimpex.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(5-cyano-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c13-5-7-1-2-11-9(3-7)8(6-15-11)4-10(14)12(16)17/h1-3,6,10,15H,4,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWUVZHFIVNNDBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647373 | |

| Record name | 5-Cyanotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139393-02-5 | |

| Record name | 5-Cyanotryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications of 5 Cyano Dl Tryptophan

Chemical Synthesis Approaches

Chemical synthesis provides a direct and versatile means to produce 5-cyanotryptophan. These methods focus on the precise introduction of the nitrile group onto the indole (B1671886) scaffold and the subsequent construction of the amino acid side chain.

Introduction of Nitrile Group to Tryptophan Moiety

The introduction of the cyano (–C≡N) group at the 5-position of the indole ring is a critical step in the synthesis of 5-cyanotryptophan. Early methods often relied on a sequence involving electrophilic aromatic bromination followed by a high-temperature cyanation reaction. nih.gov However, this approach has limitations, particularly in controlling regiochemistry, which spurred the development of more reliable and versatile synthetic routes. nih.gov

A more direct and high-yielding method involves the reaction of 5-bromoindole (B119039) with cuprous cyanide (CuCN). rsc.org This nucleophilic displacement reaction is typically performed in a high-boiling polar aprotic solvent like N-methylpyrrolidone (NMP) under reflux conditions, leading to the formation of 5-cyanoindole (B20398) with high purity. rsc.org Another approach utilizes microwave-assisted synthesis, where 3-methyl-5-bromoindole is reacted with CuCN in NMP at high temperatures (250°C) to yield 3-methyl-5-cyanoindole. rsc.org Once the 5-cyanoindole core is synthesized, standard methods for amino acid synthesis, such as the Strecker synthesis which builds the amino acid from an aldehyde via an α-aminonitrile intermediate, can be employed to complete the synthesis of 5-cyano-DL-tryptophan. pearson.com

A concise synthesis for protected 5-cyano-L-tryptophan has been developed specifically for its application in spectroscopic studies. nih.govnih.gov This route was designed to be applicable to multiple protected cyano-tryptophan regioisomers, overcoming the limitations of earlier methods. nih.gov The synthesis yielded Nα-Boc-N(in)-Boc-5-cyano-tryptophan and Nα-Fmoc-N(in)-Boc-5-cyano-tryptophan, which are suitable for solid-phase peptide synthesis. nih.gov

| Method | Starting Material | Key Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Nucleophilic Displacement | 5-Bromoindole | Cuprous cyanide (CuCN) | N-methylpyrrolidone (NMP), Reflux (85°C) | 5-Cyanoindole | |

| Microwave-Assisted Synthesis | 3-Methyl-5-bromoindole | CuCN | NMP, 250°C, Microwave | 3-Methyl-5-cyanoindole | rsc.org |

| Multi-step Regioisomer Synthesis | L-tryptophan derivative | Bromination and cyanation reagents | Multi-step sequence | Protected 5-cyano-L-tryptophan | nih.gov |

Regioselective Functionalization Techniques

Achieving site-selective functionalization on the tryptophan indole ring is a significant challenge in organic synthesis due to the multiple reactive positions. acs.org The development of regioselective techniques is crucial for synthesizing specifically substituted tryptophan analogs. While direct C5-cyanation is a primary route, other regioselective methods highlight the advanced strategies available for modifying the indole nucleus.

Palladium(II)-catalyzed C–H activation has emerged as a powerful tool. For instance, an efficient method for the direct C4-acetoxylation of tryptophan derivatives has been developed. acs.org This transformation uses a directing group to guide the palladium catalyst to the C4-position, enabling the construction of a C-O bond with high regioselectivity. acs.org This strategy provides a pathway to 4-substituted tryptophans, and the resulting 4-hydroxyl compound can be used for further modifications. acs.org

Another modular approach for synthesizing C4-substituted tryptophan derivatives starts from an N-acetyl 4-boronate tryptophan methyl ester. researchgate.net This versatile intermediate can undergo various transition metal-catalyzed cross-coupling reactions to introduce a range of functional groups at the C4-position, including aryl, alkyl, trifluoromethyl, azido, and cyano groups. researchgate.net Similarly, rhodium-catalyzed C-H activation has been used to achieve C7 olefination of indoles, demonstrating that different positions on the indole ring can be targeted by selecting the appropriate catalyst and directing group. mdpi.comresearchgate.net These methodologies underscore the progress in controlling reactivity and selectivity for the synthesis of complex tryptophan analogs.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalysis offers an alternative to chemical synthesis, often providing high stereoselectivity and milder reaction conditions. Enzymes have been engineered and entire biosynthetic pathways have been discovered for the production of nitrile-containing indole compounds.

Enzyme-Mediated Derivatization of Tryptophan Analogs

The enzyme tryptophan synthase (TrpS), particularly its β-subunit (TrpB), is a versatile biocatalyst for producing noncanonical amino acids. google.comcaltech.edu TrpS naturally catalyzes the formation of L-tryptophan from indole and L-serine. google.com Researchers have engineered the TrpB subunit from the thermophilic bacterium Thermotoga maritima to accept a wider range of substrates. acs.org

Engineered variants of TrpB have shown improved yields for the synthesis of various tryptophan analogs, including 5-cyanotryptophan. caltech.eduacs.org These enzymatic reactions typically combine a substituted indole (e.g., 5-cyanoindole) with serine, using the pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme to form the C-C bond and establish the correct stereochemistry in an aqueous environment. google.comacs.org For example, an engineered TrpB variant improved the yield of 4-cyanotryptophan (B8074655) synthesis from 24% to 78% and shifted the optimal reaction temperature to 37°C, making it suitable for potential in vivo applications. acs.org

| Enzyme Variant | Parent Enzyme | Target Analog | Key Improvement | Reference |

|---|---|---|---|---|

| Tm9D8* | TrpB from Thermotoga maritima | 4-Cyanotryptophan, 5-Bromo-7-fluorotryptophan | Improved yield and activity at lower temperatures (37°C) | google.comacs.org |

| Engineered TrpB | TrpB from Thermotoga maritima | 5-Cyanotryptophan, 6-Cyanotryptophan | Increased HPLC yield from various indole substrates | caltech.edu |

Expanding Biosynthetic Pathways for Nitrile-Containing Indoles

While nitriles are relatively uncommon in nature, several biosynthetic pathways for their production have been identified. nih.gov A novel strategy for nitrile biosynthesis was discovered in cyanobacteria, featuring the nitrile synthase AetD. nih.govresearchgate.net This enzyme is involved in the production of the neurotoxin aetokthonotoxin and uniquely converts the alanyl side chain of 5,7-dibromo-L-tryptophan directly into a nitrile group. nih.govresearchgate.net AetD is a non-heme diiron enzyme that belongs to the Heme Oxygenase-like Diiron Oxidase and Oxygenase (HDO) superfamily, representing a new paradigm for nitrile biogenesis that is distinct from previously known pathways. nih.gov

Other natural nitrile synthesis strategies include:

Cytochrome P450 enzymes in plants, which convert amino acid precursors like L-tyrosine into an aldoxime intermediate that is subsequently dehydrated to a nitrile, as seen in the biosynthesis of cyanogenic glycosides. nih.govresearchgate.net

The ATP-dependent enzyme ToyM in bacteria, which converts a carboxylic acid to a nitrile via an amide intermediate during the synthesis of the antibiotic toyocamycin. nih.govresearchgate.net

The discovery of AetD expands the known reactivity of HDO enzymes and presents a new enzymatic route for generating indole nitriles from tryptophan precursors. nih.gov

Derivatization Strategies for Probe Development

The primary application of 5-cyanotryptophan is as a spectroscopic probe to investigate the structure, dynamics, and environment of peptides and proteins. nih.govnih.gov The nitrile group (C≡N) possesses unique vibrational and fluorescent properties that are sensitive to its local environment, making it an excellent reporter. nih.gov

As an infrared (IR) probe, the C≡N stretching vibration of 5-cyanotryptophan is particularly sensitive to hydration. nih.gov The frequency and bandwidth of its IR absorption peak change in response to the local water content, allowing it to be used to monitor the hydration status of specific sites within a protein. nih.govfigshare.com Furthermore, 5-cyanotryptophan has been used as a "spectroscopic ruler" in two-dimensional infrared (2D IR) spectroscopy. nih.govnih.gov When paired with another vibrational probe, such as 4-cyanophenylalanine, the vibrational coupling between the two nitrile groups can be measured, providing a precise calculation of the distance between them (e.g., a distance of 13 Å was calculated in a model peptide). nih.govnih.gov

5-Cyanotryptophan also functions as a fluorescent probe. figshare.com Its fluorescence quantum yield and lifetime are highly sensitive to the polarity of its environment, showing a significant increase upon dehydration. figshare.com For example, its quantum yield is very low in water (less than 0.01) but increases substantially in a nonpolar solvent like 1,4-dioxane (B91453). figshare.comwiley.com This sensitivity has been harnessed to monitor the binding of antimicrobial peptides to lipid membranes and to differentiate between hydrated environments in folded proteins. figshare.com The protected form of the amino acid, Fmoc-L-Trp(5-CN)-OH, is used in standard solid-phase peptide synthesis to incorporate the probe site-specifically into desired peptide sequences. nih.gov

Chemical Transformations of the Cyano Group

The cyano group (C≡N) on the 5-position of the indole ring is a versatile functional group. While often utilized as a stable spectroscopic probe, it can also undergo various chemical transformations to yield other functional groups. The reactivity of the cyano group is influenced by the electron-rich nature of the indole ring system.

In many synthetic applications involving the parent compound, 5-cyanoindole, the cyano group remains intact while reactions occur at other positions of the indole ring. For instance, 5-cyanoindole serves as a key intermediate in multi-step syntheses, including the preparation of the antidepressant drug Vilazodone, where the indole nitrogen and other positions are modified while the cyano group is preserved. asianpubs.orggoogle.com It also acts as a reactant for creating complex heterocyclic structures like dihydroisoquinolines and benzoyl indoles. sigmaaldrich.com

Despite its general stability, the cyano group can be chemically transformed under specific conditions. Potential transformations, based on the known reactivity of nitriles, include:

Hydrolysis : The conversion of a nitrile to a carboxylic acid or an amide is a fundamental transformation. Studies on related molecules, such as 5-cyanovaleramide, have shown that the cyano group can be more reactive than an amide group and can be hydrolyzed to a carboxylic acid, for example, under near-critical water conditions. umich.edu This suggests that the cyano group of 5-cyanotryptophan could be converted to a carboxyl group, yielding 5-carboxy-tryptophan, a transformation that would significantly alter the electronic and binding properties of the side chain.

Reduction : Catalytic hydrogenation or reduction with chemical hydrides can convert nitriles to primary amines. This would transform the electron-withdrawing cyano group into an electron-donating aminomethyl group, providing a new site for chemical ligation.

Cycloaddition : The carbon-nitrogen triple bond can participate as a dipolarophile in [3+2] cycloaddition reactions. For example, reaction with azides (in the presence of a catalyst) can yield tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry.

These transformations expand the utility of 5-cyanotryptophan beyond a simple probe, allowing it to serve as a synthetic precursor to other valuable tryptophan analogs.

| Transformation | Reagents/Conditions (Anticipated) | Product Functional Group |

| Hydrolysis | Acid or base catalysis, heat (e.g., near-critical water) umich.edu | Carboxylic acid (-COOH) or Amide (-CONH₂) |

| Reduction | Catalytic Hydrogenation (e.g., H₂, Pd/C), LiAlH₄, NaBH₄ | Primary Amine (-CH₂NH₂) |

| [3+2] Cycloaddition | Sodium Azide (NaN₃), Lewis Acid | Tetrazole Ring |

Modifications for Site-Specific Labeling and Conjugation

The ability to incorporate probes and functional handles at specific sites within a protein is crucial for studying protein structure, function, and dynamics. This compound is central to several strategies for site-specific labeling and conjugation.

Genetic Encoding for Site-Specific Incorporation

The most prominent method for site-specifically labeling proteins with 5-cyanotryptophan is through genetic code expansion. This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. wiley.com This engineered pair recognizes 5-cyanotryptophan and incorporates it into a growing polypeptide chain in response to a nonsense or rare codon (e.g., the amber stop codon, UAG) that has been introduced at the desired location in the protein's gene. wiley.com This approach allows for the production of proteins with a single, precisely placed 5-cyanotryptophan residue, which can then be used for various applications. wiley.com For example, a concise synthesis for protected 5-cyano-L-tryptophan suitable for use in peptide synthesis and for 2D IR spectroscopic investigations has been developed. nih.gov

The Cyano Group as a Conjugation Handle

Beyond its role as a spectroscopic reporter, the cyano group itself can serve as a chemical handle for bioorthogonal conjugation reactions. These reactions allow for the covalent attachment of other molecules, such as fluorophores, drugs, or affinity tags, to the protein via the cyano group.

Key potential conjugation reactions include:

Condensation with Aminothiols : Aromatic nitriles can undergo a rapid, selective condensation reaction with molecules containing a 1,2-aminothiol motif, such as a cysteine residue at the N-terminus of a protein. nih.gov This reaction forms a stable five-membered thiazoline (B8809763) ring and proceeds efficiently under physiological conditions. nih.gov The reactivity of the nitrile is enhanced by electron-withdrawing groups and certain heterocyclic scaffolds. nih.gov

1,3-Dipolar Cycloaddition : The nitrile group can act as a dipolarophile in cycloaddition reactions, a cornerstone of "click chemistry." For instance, nitrile oxides, generated in situ, can react with nitriles to form stable oxadiazole rings. researchgate.net This type of reaction offers a highly specific method for covalently linking two molecules. While this has been demonstrated on other nitriles, it represents a promising strategy for the bioconjugation of proteins containing 5-cyanotryptophan. chim.itmdpi.com

These advanced conjugation strategies enable the post-translational modification of proteins containing 5-cyanotryptophan, significantly broadening its applicability in chemical biology and pharmaceutical development.

| Labeling/Conjugation Method | Description | Key Feature |

| Genetic Code Expansion | Site-specific incorporation during protein synthesis using an orthogonal synthetase/tRNA pair. wiley.com | Precise placement of the amino acid at any desired site in the protein sequence. |

| Condensation with Aminothiols | Reaction of the aromatic cyano group with a terminal cysteine to form a thiazoline ring. nih.gov | Bioorthogonal reaction, fast kinetics under physiological conditions. |

| [3+2] Cycloaddition | Reaction of the cyano group (as a dipolarophile) with a 1,3-dipole (e.g., nitrile oxide) to form a heterocycle. researchgate.net | Highly specific "click chemistry" type ligation. |

Spectroscopic Characterization and Applications in Biomolecular Studies

Advanced Fluorescence Spectroscopy of 5-Cyano-DL-tryptophan

This compound (5-CN-Trp), a synthetic analog of the naturally occurring amino acid tryptophan, has emerged as a powerful fluorescent probe in biomolecular research. nih.govfigshare.com Its unique photophysical properties, particularly the sensitivity of its fluorescence to the local environment, offer significant advantages over intrinsic tryptophan fluorescence for studying protein structure, dynamics, and interactions. nih.govpnas.org The cyano-substitution creates a fluorophore with distinct characteristics that can be leveraged in a variety of advanced spectroscopic applications. rsc.org

A key feature of 5-cyanotryptophan is the pronounced dependence of its fluorescence quantum yield (QY) and lifetime (τF) on the surrounding solvent environment. nih.gov This sensitivity is markedly greater than that of natural tryptophan. nih.govfigshare.com In aqueous solutions, the fluorescence of 5-cyanotryptophan is significantly quenched, resulting in a very low quantum yield and a short lifetime. nih.govnih.gov For instance, the QY of 5-cyanotryptophan in water (H₂O) is less than 0.01, with a dominant fluorescence decay component of approximately 0.4 nanoseconds (ns). nih.govfigshare.com

Conversely, in less polar, aprotic solvents that mimic the hydrophobic interior of a folded protein, such as 1,4-dioxane (B91453), both the quantum yield and lifetime increase dramatically. nih.gov In 1,4-dioxane, the QY of 5-cyanotryptophan rises to 0.11, and the fluorescence decay is dominated by a much longer 6.0 ns component. nih.govfigshare.com This substantial change is attributed to the fluorophore's interaction with solvents capable of forming strong hydrogen bonds, like water and trifluoroethanol (TFE), which provide a pathway for non-radiative decay and thus quench the fluorescence. nih.govnih.gov The sidechain of 5-cyanotryptophan, 5-cyanoindole (B20398) (5CI), shows a similar trend, with its fluorescence intensity increasing by a factor of about 23 when moved from water to 1,4-dioxane. nih.gov This strong dependence on the solvent's hydrogen-bonding ability and polarity makes 5-cyanotryptophan an exceptionally sensitive reporter of its local environment. nih.govnih.gov

| Compound | Solvent | Quantum Yield (QY) | Fluorescence Lifetime (τF, ns) |

|---|---|---|---|

| 5-Cyanotryptophan | H₂O | <0.01 nih.govfigshare.com | 0.4 nih.govfigshare.com |

| 5-Cyanotryptophan | 1,4-Dioxane | 0.11 nih.govfigshare.com | 6.0 nih.govfigshare.com |

| 5-Cyanoindole | H₂O | ~0.005 nih.gov | 0.1 - 0.3 nih.gov |

| 5-Cyanoindole | Trifluoroethanol (TFE) | - | 0.1 - 0.3 nih.gov |

| 5-Cyanoindole | 1,4-Dioxane | ~0.13 nih.gov | - |

| 5-Cyanoindole | Dimethyl sulfoxide (B87167) (DMSO) | - | Longest decay kinetics nih.gov |

The acute sensitivity of 5-cyanotryptophan's fluorescence to water makes it an excellent probe for assessing the local hydration status of proteins. nih.govnih.gov By substituting a native tryptophan with 5-cyanotryptophan at a specific site, researchers can gain detailed information about the water exposure of that particular residue. A residue located on the protein surface and fully exposed to the aqueous solvent will exhibit the characteristic low quantum yield and short lifetime of 5-cyanotryptophan in water. nih.gov In contrast, a residue buried within the hydrophobic core of the protein, shielded from water, will display significantly enhanced fluorescence, similar to its properties in a non-polar solvent like 1,4-dioxane. nih.govfigshare.com This "on/off" behavior provides a much higher contrast for detecting changes in hydration compared to the more modest fluorescence changes of natural tryptophan, making 5-cyanotryptophan a superior probe for this purpose. nih.govnih.gov

The utility of 5-cyanotryptophan extends to characterizing the properties of complex solvent systems, such as binary mixtures. nih.gov Research has demonstrated its use in probing the solvent characteristics of a dimethyl sulfoxide (DMSO) and water mixture. nih.govfigshare.com As the composition of the mixture changes, the fluorescence properties of 5-cyanotryptophan respond accordingly, reflecting the alterations in the local solvent environment, including polarity and hydrogen-bonding capabilities. This application is valuable for understanding how mixed solvent systems, often used in biochemical assays or as cryoprotectants, interact with and affect biomolecules.

Incorporating 5-cyanotryptophan into a protein allows for the differentiation of distinct microenvironments within the folded structure. nih.govfigshare.com Because its fluorescence is so responsive, even subtle differences in local polarity, rigidity, and water accessibility at different locations within a protein can lead to measurable changes in fluorescence lifetime and intensity. nih.gov This has been successfully applied to distinguish between two differently hydrated environments within a single folded protein. nih.govfigshare.com Such site-specific information is crucial for understanding the complex relationship between protein structure, dynamics, and function. plos.org

Understanding how peptides interact with and insert into cell membranes is a fundamental area of biophysics, with implications for antimicrobial peptide action and drug delivery. mdpi.commdpi.comnih.gov 5-Cyanotryptophan has proven to be a valuable tool in these investigations. nih.gov By incorporating the probe into a peptide, its fluorescence can be used to monitor the binding and insertion process into lipid membranes. nih.govfigshare.com When the peptide is free in the aqueous solution, the probe's fluorescence is quenched. Upon binding to and inserting into the hydrophobic core of the lipid bilayer, the probe is shielded from water, leading to a dramatic increase in fluorescence intensity and lifetime. nih.gov This provides a clear signal for monitoring peptide-membrane binding events and can offer insights into the kinetics and thermodynamics of these interactions. nih.govnih.gov

Differentiating Microenvironments within Folded Proteins and Peptides

Infrared (IR) Spectroscopy of this compound

Beyond fluorescence, the nitrile (C≡N) group of 5-cyanotryptophan serves as a sensitive and specific vibrational probe for infrared (IR) spectroscopy. nih.gov The C≡N stretching vibration absorbs in a spectral region (around 2210–2240 cm⁻¹) that is largely free from interference from other protein vibrational modes, making it a clean and effective reporter. annualreviews.orgmdpi.com

The frequency of the C≡N stretch is highly sensitive to its local environment, including hydration status, electric fields (electrostatics), and hydrogen bonding. rsc.orgresearchgate.net Studies have shown that the bandwidth of this vibration is particularly sensitive to water, making it an attractive probe for local hydration, complementary to fluorescence methods. nih.govnih.gov For example, the bandwidth of the C≡N stretch for 5-cyanotryptophan in water is significantly broader (14.4 cm⁻¹) than in a less polar solvent like tetrahydrofuran (B95107) (THF) (7.6 cm⁻¹). nih.gov

Research into the factors governing the C≡N stretching frequency found that it does not correlate with any single solvent parameter alone. researchgate.netnih.gov Instead, the frequency is well-described by a linear relationship with a combination of Kamlet-Taft solvent parameters: σ = π* + β - α, where π* represents solvent polarizability, β is the hydrogen bond accepting ability, and α is the hydrogen bond donating ability. researchgate.netnih.gov This relationship indicates that the frequency is determined by a combination of non-specific interactions (polarizability) and specific hydrogen-bonding interactions with both the nitrile group itself and the indole (B1671886) N-H group. researchgate.netnih.gov This quantitative framework allows for a more precise interpretation of IR data to probe the microscopic environment of proteins in a site-specific manner. researchgate.netnih.gov Furthermore, time-resolved IR measurements have shown that 5-cyanotryptophan can be used to probe protein dynamics on the picosecond timescale. researchgate.netnih.gov

| Compound | Solvent/Environment | C≡N Stretch Frequency (cm⁻¹) | Bandwidth (cm⁻¹) |

|---|---|---|---|

| Trp₅CN | Water (H₂O) | 2227 nih.gov | 14.4 nih.gov |

| Fmoc-Trp₅CN | Tetrahydrofuran (THF) | 2225 nih.gov | 7.6 nih.gov |

Nitrile Stretching Vibration as a Local Environmental Probe

The nitrile group possesses a distinct stretching vibration that absorbs in a spectral region (typically 2210–2240 cm⁻¹) which is transparent in the infrared spectrum of proteins. annualreviews.org This characteristic allows the C≡N vibration to serve as a well-defined infrared probe without interference from other protein vibrational modes. annualreviews.org The frequency of this nitrile stretching vibration is highly sensitive to its immediate surroundings, making 5-cyanotryptophan an effective reporter on the local environment within a biomolecule. researchgate.netnih.gov Specifically, the bandwidth of the C≡N stretch has been shown to be particularly sensitive to the presence of water, making it a valuable probe for the local hydration status of proteins. nih.govnih.gov This sensitivity allows researchers to monitor changes in the hydration of individual tryptophan side chains, for example, when a peptide binds to a membrane. nih.gov

Correlation with Local Electrostatics and Hydrogen Bonding Interactions

The precise frequency of the nitrile stretching vibration is modulated by the local electrostatic field and hydrogen bonding interactions. nih.govrsc.org Studies on 5-cyanotryptophan and its derivatives in various solvents have established a quantitative framework for understanding these influences. researchgate.netnih.gov The C≡N stretching frequency does not correlate perfectly with any single solvent parameter but shows a strong linear relationship when plotted against a combination of Kamlet-Taft parameters (σ = π* + β - α), which account for:

π * (Polarizability): Non-specific interactions with the probe molecule. researchgate.netnih.gov

β (Hydrogen bond accepting ability): Senses hydrogen bonds formed with the indole N-H group. researchgate.netnih.gov

α (Hydrogen bond donating ability): Reflects hydrogen bonds formed directly with the nitrile nitrogen. researchgate.netnih.gov

This relationship demonstrates that the nitrile vibration is sensitive not only to direct hydrogen bonding with the cyano group but also to interactions involving the indole N-H group. nih.gov Hydrogen bonding directly to the nitrile group generally causes a blue-shift (increase) in the vibrational frequency. ibs.re.kr This detailed sensitivity provides a means to probe the microscopic environment of proteins in a site-specific manner. researchgate.netnih.gov

Table 1: Factors Influencing the Nitrile Stretching Frequency of 5-Cyanotryptophan Analogs

| Parameter | Type of Interaction | Effect on C≡N Frequency |

| α | Hydrogen Bond Donation (to C≡N) | A primary determinant of frequency shifts. researchgate.netnih.gov |

| β | Hydrogen Bond Acceptance (by indole N-H) | Influences the frequency, allowing the probe to sense interactions at the indole ring. researchgate.netnih.gov |

| π * | Polarity/Polarizability | Contributes to non-specific electrostatic interactions. researchgate.netnih.gov |

| Local Electric Field | Electrostatic Environment | The vibrational Stark effect describes the influence of the local electric field on the frequency. nih.govibs.re.kr |

Two-Dimensional Infrared (2D IR) Spectroscopy for Structural Dynamics

The vibrational lifetime of the nitrile group in 5-cyanotryptophan is on the order of picoseconds, which makes it an excellent probe for two-dimensional infrared (2D IR) spectroscopy. researchgate.netrsc.org 2D IR spectroscopy is a powerful technique that can resolve protein structure and dynamics with sub-picosecond time resolution. By spreading the infrared spectrum into two dimensions, 2D IR can distinguish different protein secondary structures, such as α-helices and β-sheets, and observe couplings between different vibrational modes.

2D IR spectroscopy of peptides and proteins incorporating 5-cyanotryptophan can provide detailed insights into their conformation. nih.gov The technique is highly sensitive to the protein backbone configuration and hydrogen bonding patterns that define secondary structures. The incorporation of 5-cyanotryptophan as a vibrational reporter allows for the site-specific investigation of these structural features. nih.gov This approach has been successfully used to elucidate the structure of model peptides. nih.gov

A significant application of 2D IR spectroscopy with nitrile probes is the measurement of distances within biomolecules. nih.gov When two vibrational probes, such as 5-cyanotryptophan (Trp5CN) and another labeled amino acid like 4-cyanophenylalanine (Phe4CN), are incorporated into a peptide, they can interact through dipolar coupling. nih.gov The strength of this coupling is dependent on the distance and relative orientation of the two probes. This coupling can be measured and quantified from the 2D IR spectrum. nih.govnih.gov Using transition dipole coupling theory, the measured coupling strength can be used to calculate the spatial distance between the two probes with angstrom-level precision. nih.gov

Table 2: 2D IR Spectroscopic Data for Inter-Probe Distance Measurement in a Model Peptide

| Peptide Sequence | Probe 1 | Probe 2 | Measured Vibrational Coupling | Calculated Inter-Probe Distance |

| Trp5CN–Gly–Phe4CN | 5-Cyanotryptophan | 4-Cyanophenylalanine | 1.4 cm⁻¹ | ~13 Å |

| Data from a study on a model peptide to demonstrate the capability of the Trp5CN and Phe4CN probe pair. nih.govnih.gov |

Elucidation of Protein and Peptide Conformations

Dual-Modal Spectroscopic Labeling Strategies

5-cyanotryptophan is not only an infrared probe but also a fluorescent one, making it a valuable dual-modal spectroscopic label. rsc.org Its fluorescence properties, similar to the native tryptophan, are sensitive to the local environment, particularly hydration. nih.gov However, the spectroscopic observables for IR absorption and fluorescence are modulated differently by their surroundings. rsc.org

Complementary Information from Fluorescence and IR Techniques

The dual-modal nature of 5-cyanotryptophan allows for the acquisition of complementary information about protein structure and dynamics. rsc.org Fluorescence and infrared spectroscopy operate on vastly different timescales—nanoseconds for fluorescence versus picoseconds for IR vibrational lifetimes. rsc.org This allows for the probing of dynamics over a wide temporal range.

The fluorescence quantum yield of 5-cyanotryptophan is highly sensitive to hydration, showing a significant increase upon moving from an aqueous to a non-polar environment. nih.gov For example, its quantum yield is less than 0.01 in H₂O but increases to 0.11 in 1,4-dioxane. nih.gov In parallel, the IR frequency and bandwidth of the nitrile group provide specific details about local electrostatics and hydrogen bonding. nih.govrsc.org Combining these techniques can provide a more complete picture of a probe's environment. For instance, recent studies have shown that the fluorescence emission energy of cyano-tryptophan can be used to quantify local electrostatics and predict the hydrogen bonding status of the nitrile group. acs.orgnih.govresearchgate.net

Table 3: Comparison of Fluorescence and Infrared Probing with 5-Cyanotryptophan

| Feature | Fluorescence Spectroscopy | Infrared (IR) Spectroscopy |

| Timescale | Nanoseconds (ns) rsc.orgnih.gov | Picoseconds (ps) researchgate.netrsc.org |

| Primary Sensitivity | Local hydration, polarity nih.gov | Local electrostatics, hydrogen bonding nih.govrsc.org |

| Key Observable | Fluorescence quantum yield, lifetime, emission wavelength nih.govacs.org | Nitrile (C≡N) stretching frequency, bandwidth nih.govrsc.org |

| Structural Information | General environmental properties (e.g., solvent exposure) | Specific molecular interactions and distances rsc.orgnih.gov |

Orthogonal Probing of Structural and Dynamic Properties in Macromolecules

This compound has emerged as a powerful and versatile spectroscopic probe for investigating the structure and dynamics of macromolecules such as proteins and peptides. Its utility stems from the unique properties of the cyano (C≡N) group, which serves as a sensitive reporter of its local microenvironment. This unnatural amino acid can be incorporated into proteins, providing site-specific information that is often unattainable with intrinsic probes like natural tryptophan.

A key advantage of 5-cyanotryptophan (Trp5CN) is its capacity to function as a dual probe for both infrared (IR) and fluorescence spectroscopy. rsc.org These two techniques operate on different time and length scales, offering complementary insights into macromolecular behavior. IR spectroscopy of the nitrile group probes local electrostatics and hydrogen bonding on a picosecond timescale, while fluorescence reports on the broader environment and dynamics over nanoseconds. rsc.org This orthogonal approach allows for a more comprehensive understanding of protein structure-function relationships.

Infrared Spectroscopy as a Structural and Dynamic Probe

The nitrile stretching vibration (νC≡N) of 5-cyanotryptophan appears in a region of the IR spectrum (around 2225-2227 cm⁻¹) that is typically free from other protein absorptions, making it an excellent, non-invasive vibrational label. nih.govnih.gov The precise frequency, bandwidth, and lifetime of this vibration are exquisitely sensitive to the local environment. researchgate.netnih.gov

Two-Dimensional Infrared (2D IR) Spectroscopy: Beyond linear IR, 2D IR spectroscopy of Trp5CN provides even more detailed structural and dynamic information. By incorporating Trp5CN into peptides, researchers can probe dynamics occurring on a timescale of tens of picoseconds. researchgate.netnih.gov Pump-probe and 2D IR measurements have revealed vibrational relaxation dynamics that make it possible to track rapid environmental fluctuations. researchgate.netnih.gov

Furthermore, when Trp5CN is used in conjunction with another cyanated amino acid, such as 4-cyanophenylalanine (Phe4CN), 2D IR can be used as a spectroscopic ruler. nih.govnih.gov Vibrational coupling between the two distinct cyano probes can be measured, and the strength of this coupling is dependent on the distance and orientation between them. nih.gov In a model peptide containing both Trp5CN and Phe4CN, a coupling strength of 1.4 cm⁻¹ was measured, which corresponded to a calculated distance of 13 Å between the probes. nih.govnih.gov

| Spectroscopic Parameter | Solvent: Water | Solvent: THF | Reference |

| C≡N Stretch Frequency (cm⁻¹) | 2227 | 2225 | nih.gov |

| Bandwidth (cm⁻¹) | 14.4 ± 1.3 | 7.6 ± 0.2 | nih.gov |

| Vibrational Lifetime Component | ~12.3 ps (for a portion of the signal) | Not Specified | researchgate.netnih.gov |

Fluorescence Spectroscopy for Probing Hydration

In addition to its use in IR spectroscopy, 5-cyanotryptophan is a valuable fluorescent probe. rsc.org While natural tryptophan fluorescence is a widely used tool for studying protein conformation and dynamics, Trp5CN offers enhanced sensitivity to the local hydration status. bmglabtech.comnih.gov The fluorescence quantum yield of 5-cyanoindole, the sidechain of Trp5CN, shows a much stronger dependence on interactions with water compared to the indole sidechain of natural tryptophan. nih.gov For example, when changing the solvent from water to 1,4-dioxane (a solvent that mimics the hydrophobic interior of a protein), the fluorescence intensity of 5-cyanoindole increases by a factor of about 23, whereas that of indole increases by only about 1.3 times. nih.gov This makes Trp5CN a superior probe for detecting changes in the hydration of specific sites within a protein.

Site-Specific Incorporation into Macromolecules

The application of 5-cyanotryptophan as a probe requires its incorporation into the desired position within a peptide or protein. This can be achieved through two primary methods:

Chemical Peptide Synthesis: For smaller proteins and peptides, Fmoc-protected 5-cyano-L-tryptophan can be used in standard solid-phase peptide synthesis. nih.govnih.gov This allows for the precise placement of the probe at any desired location in the peptide sequence. nih.gov

Orthogonal Translation (Genetic Code Expansion): For larger proteins produced in cellular systems, a more sophisticated approach is required. Researchers have engineered a variant of the tyrosyl-tRNA synthetase (TyrRS) from Methanocaldococcus jannaschii that specifically recognizes 5-cyanotryptophan and facilitates its incorporation into proteins during translation in E. coli. nih.gov This "orthogonal pair" (consisting of the engineered synthetase and its corresponding tRNA) enables the site-specific replacement of a natural amino acid with Trp5CN in response to a designated codon (e.g., the amber stop codon), a technique known as genetic code expansion. nih.govuni-hamburg.de This powerful method has been used to insert Trp5CN into a cyanobacteriochrome photoreceptor protein to probe its local electrostatics and hydrogen-bonding network. nih.gov

The ability to orthogonally probe macromolecules with 5-cyanotryptophan using both IR and fluorescence spectroscopy provides a powerful, multi-faceted approach to elucidating the complex relationship between structure, dynamics, and function.

Biochemical Mechanisms and Interactions of 5 Cyano Dl Tryptophan

Interactions with Ribosomal Components and Protein Synthesis

5-Cyano-DL-tryptophan exhibits notable interactions with the bacterial ribosome, leading to the modulation of protein synthesis. This interaction is a key aspect of its antimicrobial properties.

Affinity for Bacterial Ribosomes

Research indicates that this compound possesses a high affinity for the bacterial ribosome. biosynth.comnih.gov This affinity is attributed to its ability to bind to the peptide binding site within the ribosomal structure. biosynth.com The specific quantitative binding affinity, such as a dissociation constant (Kd) or an inhibition constant (Ki), is not extensively reported in publicly available literature. However, its potent antimicrobial activity against both Gram-positive and Gram-negative bacteria underscores a strong and effective interaction with the bacterial translational apparatus. biosynth.com

Modulation of Protein Synthesis Processes

The binding of this compound to the bacterial ribosome leads to the inhibition of protein synthesis. biosynth.comnih.gov By occupying the peptide binding site, it likely interferes with the accommodation of aminoacyl-tRNAs or the peptidyl transferase reaction, crucial steps in the elongation cycle of translation. libretexts.org This disruption of the fundamental process of protein production is a primary mechanism behind its observed antimicrobial effects. biosynth.com The precise kinetic details of this inhibition, such as whether it is competitive, non-competitive, or follows a more complex mechanism, require further detailed investigation.

Enzyme Kinetics and Metabolic Pathway Investigations

The structural analogy of this compound to tryptophan makes it an effective tool for studying enzymes involved in tryptophan metabolism. chemimpex.com Its unique spectroscopic properties also allow for the detailed investigation of enzyme active sites.

Substrate Analog for Tryptophan-Metabolizing Enzymes

This compound can act as a substrate analog for several key enzymes in tryptophan metabolic pathways. The primary routes of tryptophan metabolism include the kynurenine (B1673888) pathway, the serotonin (B10506) pathway, and the indole (B1671886) pathway, all of which are initiated by specific enzymes. nih.govresearchgate.net

| Enzyme Family | Specific Enzymes | Role of this compound |

| Tryptophan Dioxygenases | Indoleamine 2,3-dioxygenase (IDO), Tryptophan 2,3-dioxygenase (TDO) | Acts as a substrate analog, allowing for the study of the initial, rate-limiting step of the kynurenine pathway. nih.govresearchgate.net |

| Tryptophan Synthase | Tryptophan Synthase | Can be utilized in enzymatic synthesis to produce tryptophan analogs, demonstrating its interaction with the enzyme's active site. google.comnih.gov |

While it is established that this compound interacts with these enzymes, specific kinetic parameters such as Michaelis-Menten constants (Km) or inhibition constants (Ki) are not widely available in the literature, which would be necessary to fully quantify the nature of these interactions.

Probing Enzyme Active Site Dynamics and Mechanism

The introduction of a cyano group at the 5-position of the indole ring of tryptophan provides a unique spectroscopic probe. The cyano group has a distinct infrared (IR) stretching frequency that is highly sensitive to its local environment, including solvent polarity and hydrogen bonding interactions. nih.govannualreviews.org This property makes 5-cyanotryptophan a valuable tool for site-specific infrared spectroscopy to study the active sites of proteins and enzymes. annualreviews.org

Furthermore, 5-cyanotryptophan exhibits fluorescence properties that are sensitive to the local hydration status. nih.gov The fluorescence quantum yield and lifetime of 5-cyanotryptophan change significantly upon moving from an aqueous to a non-polar environment, such as the active site of an enzyme. nih.gov This sensitivity allows researchers to monitor changes in the active site environment during substrate binding and catalysis.

Fluorescence Properties of 5-Cyanotryptophan in Different Solvents

| Solvent | Quantum Yield (QY) | Dominant Fluorescence Lifetime (τF) |

|---|---|---|

| H₂O | < 0.01 | 0.4 ns |

| 1,4-Dioxane (B91453) | 0.11 | 6.0 ns |

Data sourced from Zhang et al., 2016. nih.gov

This dramatic change in fluorescence highlights its utility in probing the hydrophobic nature of enzyme active sites and monitoring protein-ligand interactions. nih.gov

Insights into Amino Acid Metabolism Regulation

By acting as a modulator and probe of tryptophan-metabolizing enzymes, this compound contributes to a deeper understanding of the regulation of amino acid metabolism. For instance, the regulation of the trp operon in bacteria, which controls the biosynthesis of tryptophan, is a well-studied model of gene regulation. khanacademy.org The expression of this operon is controlled by the intracellular levels of tryptophan. khanacademy.org While direct studies on the effect of this compound on the trp operon are not extensively documented, as a tryptophan analog, it could potentially be used to investigate the specificity of the repressor protein and the ribosome-mediated attenuation mechanism.

In eukaryotes, tryptophan metabolism is crucial for the production of neurotransmitters like serotonin and for regulating immune responses through the kynurenine pathway. nih.govmdpi.com The enzymes IDO and TDO are key regulatory points in this pathway. nih.gov The use of tryptophan analogs, including this compound, in studying these enzymes helps to elucidate the mechanisms that control the flux of tryptophan through these different metabolic routes, which has implications for understanding and potentially treating various diseases. chemimpex.comresearchgate.net

Role in Neurotransmitter Pathway Research

This compound, a synthetic derivative of the essential amino acid tryptophan, serves as a specialized tool in neuroscience. chemimpex.com Its structural similarity to tryptophan allows it to be used in studies focusing on neurotransmitter synthesis, particularly the serotonin pathway. chemimpex.com By introducing a cyano (-C≡N) group at the 5th position of the indole ring, researchers can probe and modulate biochemical processes with high precision. chemimpex.comnih.gov

The biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) is fundamentally dependent on the availability of its precursor, L-tryptophan. frontiersin.org In the central nervous system, tryptophan is converted to 5-hydroxytryptophan (B29612) (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in this pathway. mdpi.commdpi.com Subsequently, 5-HTP is decarboxylated to produce serotonin. mdpi.comacs.org Because TPH is not typically saturated with its substrate, fluctuations in tryptophan levels can directly impact the rate of serotonin synthesis and release. mdpi.com

This compound is employed as an analog of tryptophan in these studies. chemimpex.com Its structural resemblance allows it to interact with the enzymes and transporters involved in the serotonin pathway. Researchers utilize this compound to investigate the kinetics and mechanics of these biochemical components. chemimpex.com Studying how the pathway handles this modified amino acid provides insight into the substrate specificity of enzymes like TPH and the transport mechanisms that carry tryptophan across the blood-brain barrier. chemimpex.comacs.org

Table 1: Key Molecules in the Serotonin Synthesis Pathway

| Molecule | Role | Key Enzyme(s) |

|---|---|---|

| L-Tryptophan | Essential amino acid; primary precursor for serotonin synthesis. frontiersin.org | Tryptophan Hydroxylase (TPH) mdpi.com |

| This compound | Synthetic analog used to probe the serotonin pathway. chemimpex.com | Interacts with Tryptophan Hydroxylase (TPH) chemimpex.com |

| 5-Hydroxytryptophan (5-HTP) | Intermediate molecule in the synthesis of serotonin. acs.orgnih.gov | Aromatic L-amino acid decarboxylase (AADC) nih.gov |

| Serotonin (5-HT) | Neurotransmitter involved in regulating mood, cognition, and other functions. frontiersin.orgnih.gov | Monoamine oxidase (MAO) (for degradation) mdpi.com |

Consequently, by altering the synthesis of serotonin, the use of this compound as a research tool allows for the investigation of the far-reaching effects of this pathway on complex neurological functions, including those related to mood and cognition. chemimpex.commdpi.com

Analog in Serotonin Synthesis Pathway Studies

Contributions to Antimicrobial Peptide Research

The unique properties of this compound, particularly its cyano group, make it a valuable component in the study of antimicrobial peptides (AMPs). biosynth.com Tryptophan residues are often critical to the function of AMPs, playing a key role in their interaction with bacterial membranes. frontiersin.orgplos.orgfrontiersin.org The substitution of natural tryptophan with its cyano-analog provides a powerful method for dissecting these interactions. nih.gov

This compound is incorporated into synthetic peptide sequences to serve as a site-specific spectroscopic probe. nih.gov The cyano group possesses a vibrational frequency that is highly sensitive to its local environment, a property that is exploited in techniques like Fourier-transform infrared (FTIR) and two-dimensional infrared (2D IR) spectroscopy. nih.gov This allows researchers to monitor changes in the peptide's structure and hydration status with great precision. nih.gov

A key application is in studying how an AMP interacts with and disrupts bacterial membranes. The fluorescence properties of 5-cyanotryptophan (TrpCN) are exceptionally sensitive to hydration. nih.gov Its fluorescence quantum yield increases dramatically when it moves from a polar, aqueous environment to a nonpolar, dehydrated environment, such as the interior of a lipid bilayer. nih.gov This change is significantly more pronounced than that observed with natural tryptophan, making TrpCN a more sensitive probe for monitoring membrane binding and insertion events. nih.gov For example, the fluorescence quantum yield of TrpCN can be less than 0.01 in water but increases to 0.11 in a non-polar solvent like 1,4-dioxane. nih.gov

Table 2: Fluorescence Properties of Tryptophan Analogs as Hydration Probes

| Compound | Environment | Fluorescence Quantum Yield (QY) | Fluorescence Lifetime (τF) | Key Finding |

|---|---|---|---|---|

| Tryptophan (Trp) | Water (H₂O) | ~0.14 | - | Standard reference for protein fluorescence. nih.gov |

| 5-Cyanotryptophan (TrpCN) | Water (H₂O) | < 0.01 | 0.4 ns | Highly quenched in aqueous environments. nih.gov |

| 5-Cyanotryptophan (TrpCN) | 1,4-Dioxane (non-polar) | 0.11 | 6.0 ns | Significant increase in fluorescence upon dehydration. nih.gov |

Structure-activity relationship (SAR) studies are fundamental to optimizing the design of new antimicrobial peptides. These studies involve systematically modifying a peptide's sequence and observing the resulting changes in its antimicrobial efficacy. nih.govnih.gov Tryptophan is a common target for such modifications due to its crucial role in the activity of many Trp-rich AMPs. frontiersin.orgmdpi.com

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Cyanotryptophan (TrpCN) |

| 5-Hydroxytryptamine (Serotonin, 5-HT) |

| 5-Hydroxytryptophan (5-HTP) |

| L-Tryptophan (Trp) |

Integration of 5 Cyano Dl Tryptophan in Advanced Research Methodologies

Genetic Code Expansion for Site-Specific Protein Labeling

Genetic code expansion is a revolutionary technique that allows for the site-specific incorporation of noncanonical amino acids (ncAAs) with unique functionalities into proteins. oup.com This is achieved using an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize the ncAA and a corresponding nonsense or frameshift codon, thereby inserting it at a specific site in a target protein. oup.comnih.govscripps.edu 5-Cyano-DL-tryptophan, with its nitrile moiety, is an ideal candidate for this approach, serving as a minimally invasive probe for spectroscopic studies. nih.govescholarship.org

Engineering Aminoacyl-tRNA Synthetases for this compound Incorporation

The successful incorporation of 5-cyanotryptophan (5CNW) into proteins relies on the engineering of an aminoacyl-tRNA synthetase (aaRS) that can specifically charge it onto a cognate transfer RNA (tRNA). nih.gov Researchers have successfully engineered a tyrosyl-tRNA synthetase (TyrRS) from the archaeon Methanocaldococcus jannaschii (MjTyrRS) to specifically recognize and incorporate 5CNW. nih.govnih.gov

A semi-rational approach, combining a positive selection system with saturation mutagenesis at key residues in the MjTyrRS active site, yielded a novel and efficient 5CNW-specific synthetase (5CNW_RS). nih.gov The engineering process targets residues surrounding the natural substrate, tyrosine, within the enzyme's active site. nih.gov The crystal structure of MjTyrRS (PDB ID: 1J1U) reveals these key residues, providing a blueprint for mutagenesis. nih.govebi.ac.uk The resulting engineered 5CNW_RS variant demonstrates high activity and specificity for 5CNW, enabling its efficient incorporation into target proteins in systems like E. coli. nih.gov Interestingly, the engineered enzyme also showed tolerance for other aromatic noncanonical amino acids. nih.govnih.gov

| Engineered Enzyme System | Parent Organism | Key Mutations/Strategy | Target Amino Acid | Reference |

| 5CNW_RS | Methanocaldococcus jannaschii | Semi-rational design combining positive selection and saturation mutagenesis of active site residues. | 5-Cyanotryptophan | nih.gov |

| chPheRS-3 | Saccharomyces cerevisiae | Directed evolution with mutations including E391D, T467G, and A507G. | N1 and C6 substituted Tryptophan analogues. | nih.gov |

| Engineered TrpB | Pyrococcus furiosus / Thermotoga maritima | Evolution of the Tryptophan synthase β-subunit (TrpB) to use diverse indole (B1671886) analogues. | Halo-, cyano-, nitro-indoles. | scripps.edu |

Non-Invasive Labeling in Complex Biological Systems

The nitrile (C≡N) group of 5-cyanotryptophan serves as a powerful and non-invasive spectroscopic label. nih.govnih.gov Its vibration absorbs in a region of the infrared (IR) spectrum that is largely transparent for proteins, minimizing background interference. rsc.org This allows for clear detection of the nitrile stretching frequency, which is highly sensitive to the local environment. rsc.orgescholarship.org

This sensitivity, known as the vibrational Stark effect, means that changes in local electrostatics, hydrogen bonding, and hydration status cause predictable shifts in the IR absorption frequency of the nitrile group. nih.govnih.govescholarship.org Therefore, by incorporating 5CNW at a specific site, researchers can gain detailed information about that site's local structure and dynamics within the protein. nih.govrsc.org

The utility of 5CNW as a non-invasive probe has been demonstrated by its incorporation into the cyanobacteriochrome Slr1393g3, a complex photosensor protein. nih.govnih.gov The inserted 5CNW provided valuable information on local electrostatics and hydrogen bonding within this intricate system, showcasing its effectiveness for both static and dynamic measurements in complex biological contexts. nih.govnih.gov Furthermore, the fluorescence properties of 5-cyanotryptophan are also highly sensitive to the local environment, particularly hydration, making it a dual fluorescence/vibrational label. rsc.orgnih.gov

Computational Modeling and Simulation Approaches

Computational methods are indispensable for interpreting experimental data and predicting the behavior of molecules like this compound. tu-dresden.detu-dresden.de Molecular mechanics, molecular dynamics simulations, and quantum mechanical calculations provide a theoretical framework to understand the structural and spectroscopic consequences of incorporating this ncAA into proteins.

Molecular Mechanics and Dynamics Simulations of this compound Conjugates

Molecular dynamics (MD) simulations allow researchers to model the motion and interactions of atoms in a system over time, providing insights into protein dynamics and stability. plos.org To accurately simulate a protein containing 5-cyanotryptophan, a precise force field—a set of parameters describing the potential energy of the system—is required.

Researchers have developed and optimized force field parameters for 5-CN-Trp to ensure the accuracy of MD simulations. acs.org These simulations have been applied to study the effect of 5-CN-Trp on the aggregation of the SOD128–38 peptide, a segment of the protein superoxide (B77818) dismutase 1 implicated in neurodegenerative disease. acs.org The MD simulations, combined with Markov state models, revealed that the presence of 5-CN-Trp increased interstrand hydrogen bonds and residue-residue contacts, augmenting the probability of forming protein aggregates compared to the wildtype peptide. acs.org These simulations provide a molecular-level explanation for experimental observations and demonstrate how 5-CN-Trp can modulate protein aggregation mechanisms. acs.org

Theoretical Predictions of Spectroscopic Properties in Varied Environments

Theoretical calculations are crucial for predicting and understanding the spectroscopic signatures of 5-cyanotryptophan. The vibrational frequency of the nitrile stretch is sensitive to solvent polarity and hydrogen-bonding interactions. escholarship.org Studies have shown that the solvatochromic properties of cyanotryptophans can be correlated with Kamlet-Taft solvent parameters, which account for polarity, hydrogen bond donating, and hydrogen bond accepting capabilities of the solvent. escholarship.orgaip.org

Quantum mechanics (QM) and molecular dynamics (MD) simulations are combined to model these effects. aip.org For instance, density functional theory (DFT) and time-dependent DFT (TDDFT) calculations are used to assess the electronic structure of 5-cyanoindole (B20398) (the side chain of 5-cyanotryptophan) in different electronic states, while MD simulations characterize the configurations of hydrogen-bonded solvent-solute complexes. aip.org These theoretical approaches have shown that the nitrile group can form single or double hydrogen bonds with solvent molecules, which can lead to either a blueshift or a redshift of its C≡N stretching frequency. aip.org Furthermore, simulations of 2D IR spectra of peptides containing 5-cyanotryptophan have been used to determine the vibrational coupling between probe pairs, allowing for the calculation of distances between them and providing structural constraints. nih.govnih.gov

| Spectroscopic Property | Solvent/Environment | Observed Value/Finding | Method | Reference |

| Fluorescence Quantum Yield | Water (H₂O) | ~0.01 | Static & Time-Resolved Fluorescence | nih.gov |

| Fluorescence Quantum Yield | 1,4-Dioxane (B91453) | 0.11 - 0.13 | Static & Time-Resolved Fluorescence | nih.gov |

| Fluorescence Lifetime (τF) | Water (H₂O) | Dominated by a 0.4 ns component | Time-Resolved Fluorescence | nih.gov |

| Fluorescence Lifetime (τF) | 1,4-Dioxane | Dominated by a 6.0 ns component | Time-Resolved Fluorescence | nih.gov |

| IR Frequency (-CN stretch) | Water (H₂O) | 2227 cm⁻¹ | FTIR Spectroscopy | nih.gov |

| IR Frequency (-CN stretch) | Tetrahydrofuran (B95107) (THF) | 2225 cm⁻¹ | FTIR Spectroscopy | nih.gov |

| Vibrational Coupling | Trp₅CN–Gly–Phe₄CN in water | 1.4 cm⁻¹ | 2D IR Spectroscopy & Simulation | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Cyano-DL-tryptophan, and how can purity be verified?

- Methodological Answer : Synthesis typically involves modifying the indole ring of tryptophan via cyano-group introduction. Post-synthesis, purity should be assessed using thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/methanol/water mixtures) . High-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm for indole derivatives) can quantify impurities. Mass spectrometry (MS) with electrospray ionization (ESI) confirms molecular weight (e.g., expected m/z ~245 for C₁₂H₁₃N₃O₂) . For purification, repeated washings with water or ethanol may remove unreacted precursors, as seen in analogous amino acid syntheses .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Based on analogous tryptophan derivatives (e.g., DL-5-Hydroxytryptophan), store at 2–8°C in airtight, light-protected containers. Avoid exposure to bases (e.g., NaOH), as cyano groups may hydrolyze under alkaline conditions . Stability testing under varying pH (4–9) and temperature (25–40°C) is recommended to establish shelf-life .

Q. What analytical techniques are suitable for characterizing this compound’s physicochemical properties?

- Methodological Answer :

- Melting Point : Use differential scanning calorimetry (DSC) to determine thermal stability.

- Solubility : Test in aqueous buffers (pH 2–7.4) and organic solvents (e.g., DMSO, ethanol) to guide experimental use .

- Spectroscopy : UV-Vis (λ~275–290 nm for indole absorption), FT-IR (CN stretch ~2200 cm⁻¹), and NMR (¹H/¹³C for cyano-group confirmation) .

Advanced Research Questions

Q. How can this compound’s role in serotonin (5-HT) biosynthesis pathways be investigated experimentally?

- Methodological Answer :

- In Vivo Models : Administer this compound to monoamine oxidase (MAO)-inhibited rodents and measure brain 5-HT levels via microdialysis or HPLC with electrochemical detection .

- Enzyme Assays : Test inhibition/activation of tryptophan hydroxylase (TPH) using purified enzyme and radiolabeled tryptophan. Compare kinetic parameters (Km, Vmax) with native substrates .

Q. How do contradictory reports on tryptophan derivative reactivity under oxidative conditions inform experimental design for this compound?

- Methodological Answer : Conflicting data (e.g., stability in acidic vs. alkaline media) necessitate controlled reactivity studies. Use accelerated degradation tests (e.g., 40°C/75% relative humidity) with LC-MS to identify decomposition products (e.g., cyanide release under extreme pH) . Cross-reference with computational models (DFT calculations) to predict reaction pathways .

Q. What strategies resolve discrepancies in toxicity data for tryptophan analogs like this compound?

- Methodological Answer : If acute toxicity data are unavailable (as with DL-5-Hydroxytryptophan ), conduct tiered assessments:

In Vitro : Ames test for mutagenicity; MTT assay in hepatocyte/neuroblastoma cell lines.

In Silico : QSAR models (e.g., ProTox-II) to predict LD50 and organ-specific toxicity .

In Vivo : Acute oral toxicity (OECD 423) in rodents, prioritizing dose ranges based on structural analogs .

Q. How can researchers design studies to address gaps in this compound’s metabolic fate?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹⁴C-labeled this compound for tracking metabolite distribution in urine/feces via scintillation counting .

- Microbiome Interaction : Incubate with human gut microbiota cultures (in vitro) to assess microbial catabolism (e.g., CN-group cleavage) .

Q. What computational approaches predict this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to TPH or serotonin receptors. Validate with MD simulations (GROMACS) to assess binding stability .

- Pharmacophore Modeling : Identify critical functional groups (indole, cyano) for activity against neurological targets .

Key Considerations for Experimental Design

- Contradiction Analysis : Systematically compare results across assays (e.g., in vitro vs. in vivo toxicity) and apply triangulation methods (e.g., dose-response validation) .

- Literature Review : Prioritize databases like NIST Chemistry WebBook for physicochemical data and METLIN for mass spectral references . Avoid non-peer-reviewed sources (e.g., vendor SDS lacking experimental details) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.